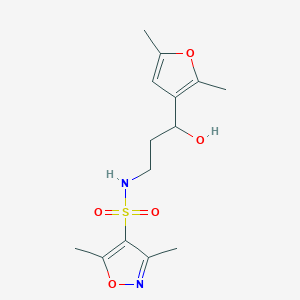

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide" is a novel chemical entity that may have potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activities of related sulfonamide derivatives, which can be used to infer possible characteristics of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step reactions starting from simple precursors. For instance, novel sulfonamide derivatives of 5-substituted-3-methylisoxazole were synthesized from 3,5-dimethylisoxazole, which involved the generation of 3,5-dimethylisoxazole-4-sulfonamides followed by reactions with various reagents . Similarly, the synthesis of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides involved the substitution of sulfonamide structures for amide fragments, indicating the importance of the sulfonamide group in these compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the presence of a 7H-purine moiety in place of a 1H-1,2,4-triazole ring did not significantly decrease the inhibitory efficacy, suggesting that the sulfonamide structure is a key contributor to the activity . The molecular structure can also be tailored to target specific biological pathways, as seen in the design of sulfonamide derivatives as protein kinase and angiogenesis inhibitors .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions to yield biologically active compounds. For instance, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole led to the formation of compounds with potential biological activity . The reactivity of these compounds is influenced by factors such as redox potential and steric hindrance .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are important for their biological function and potential therapeutic applications. The regioselective synthesis of sulfonamide 1,2,3-triazole derivatives, for example, highlights the importance of achieving specific structural features for antitumor activity . Additionally, the synthesis of hydroxymethylated 1,4-disubstituted-1,2,3-triazole-based sulfonamides under green conditions emphasizes the significance of environmentally friendly synthesis methods .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Sulfonamide-derived compounds, including isoxazole sulfonamides, have been synthesized and characterized for their potential as biological agents. These compounds and their transition metal complexes show significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Chohan & Shad, 2011). Moreover, novel sulfonamide 1,2,3-triazole derivatives have been synthesized and evaluated as antitumor agents, showing significant anticancer activity against specific cancer cell lines, indicating their potential in cancer therapy (Elgogary et al., 2020).

Pharmacokinetics and Drug Development

The study of structure-metabolism relationships in sulfonamide derivatives has led to the identification of compounds with improved pharmacokinetic properties. This research is crucial for the development of drugs with better bioavailability and efficacy (Humphreys et al., 2003). Additionally, the protonation behaviors of isoxazole derivatives have been examined, providing insights into their chemical properties and interactions, which are essential for drug design and development (Manzo & de Bertorello, 1973).

Antioxidant and Enzyme Inhibition

Sulfonamide derivatives of dopamine-related compounds have been synthesized and shown to possess antioxidant activities and inhibit acetylcholinesterase, suggesting their potential in treating neurodegenerative diseases (Göçer et al., 2013). Moreover, novel sulfonamide derivatives have demonstrated significant protein kinase and angiogenesis inhibitory activities, highlighting their potential in cancer treatment through targeting tumor angiogenesis (Xu et al., 2014).

Material Science and Other Applications

The research extends beyond biological applications, exploring the interactions of sulfonamide derivatives with various materials and their potential uses in material science and industrial applications. For example, the binding studies of sulfonamide probes with proteins offer insights into drug-protein interactions and the development of diagnostic and therapeutic tools (Jun et al., 1971).

Eigenschaften

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-8-7-12(10(3)20-8)13(17)5-6-15-22(18,19)14-9(2)16-21-11(14)4/h7,13,15,17H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMZXZLEDOXFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(ON=C2C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide](/img/structure/B2549603.png)

![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)